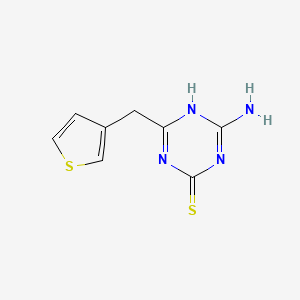
4-Amino-6-(thiophen-3-ylmethyl)-1,3,5-triazine-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-(thiophen-3-ylmethyl)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains a triazine ring substituted with an amino group, a thiophen-3-ylmethyl group, and a thiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(thiophen-3-ylmethyl)-1,3,5-triazine-2-thiol typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors such as guanidine derivatives with carbon disulfide or thiourea under basic conditions.
Introduction of the Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group can be introduced via a nucleophilic substitution reaction using thiophen-3-ylmethyl halides.
Amination: The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines.
Thiol Group Introduction: The thiol group can be introduced by thiolation reactions using thiolating agents such as thiourea or hydrogen sulfide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-6-(thiophen-3-ylmethyl)-1,3,5-triazine-2-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Cyclization: Cyclization reactions may require catalysts such as Lewis acids or bases.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazines.
Substitution: Various substituted triazines.
Cyclization: Fused ring systems.
Aplicaciones Científicas De Investigación
4-Amino-6-(thiophen-3-ylmethyl)-1,3,5-triazine-2-thiol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Mecanismo De Acción
The mechanism of action of 4-Amino-6-(thiophen-3-ylmethyl)-1,3,5-triazine-2-thiol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or activation of enzymatic activity. The triazine ring can interact with nucleic acids or proteins through hydrogen bonding and π-π interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1,3,5-triazine-2-thiol: Lacks the thiophen-3-ylmethyl group.
6-(Thiophen-3-ylmethyl)-1,3,5-triazine-2-thiol: Lacks the amino group.
4-Amino-6-methyl-1,3,5-triazine-2-thiol: Contains a methyl group instead of the thiophen-3-ylmethyl group.
Uniqueness
4-Amino-6-(thiophen-3-ylmethyl)-1,3,5-triazine-2-thiol is unique due to the presence of both the amino and thiophen-3-ylmethyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H8N4S2 |
|---|---|
Peso molecular |
224.3 g/mol |
Nombre IUPAC |
2-amino-6-(thiophen-3-ylmethyl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C8H8N4S2/c9-7-10-6(11-8(13)12-7)3-5-1-2-14-4-5/h1-2,4H,3H2,(H3,9,10,11,12,13) |
Clave InChI |
BXIMMPSNXPLNPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1CC2=NC(=S)N=C(N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclopropyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13194571.png)

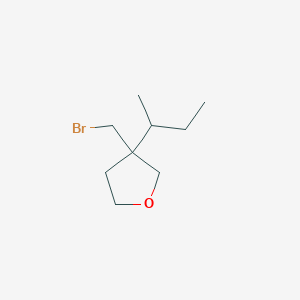
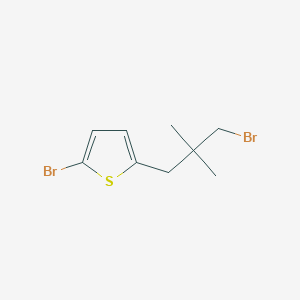


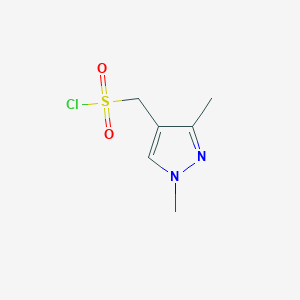
![1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol](/img/structure/B13194623.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13194624.png)
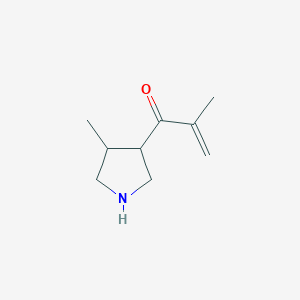
![N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-N-methylamine hydrochloride](/img/structure/B13194628.png)

![3-[4-(Bromodifluoromethyl)phenyl]pyridine](/img/structure/B13194648.png)

